Tetrachlorodecaoxide

Beschreibung

Eigenschaften

Key on ui mechanism of action |

WF 10 is a 1: 10 dilution of tetrachlorodecaoxide (TCDO) formulated for intravenous injection. It was developed by Oxo Chemie in Switzerland as an adjunctive therapy to combination antiretroviral and opportunistic infection prophylaxis regimens in AIDS patients. WF 10 specifically targets macrophages. WF10 potentially modulates disease-related up-regulation of immune responses both in vitro and in vivo. Thus immune response is influenced in a way that inappropriate inflammatory reactions are downregulated. |

|---|---|

CAS-Nummer |

92047-76-2 |

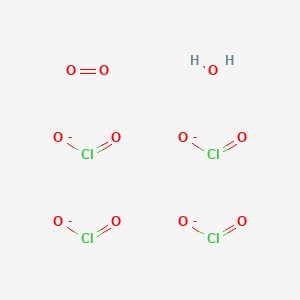

Molekularformel |

Cl4H2O11-4 |

Molekulargewicht |

319.8 g/mol |

IUPAC-Name |

molecular oxygen;tetrachlorite;hydrate |

InChI |

InChI=1S/4ClHO2.O2.H2O/c4*2-1-3;1-2;/h4*(H,2,3);;1H2/p-4 |

InChI-Schlüssel |

VOWOEBADKMXUBU-UHFFFAOYSA-J |

SMILES |

O.[O-]Cl=O.[O-]Cl=O.[O-]Cl=O.[O-]Cl=O.O=O |

Kanonische SMILES |

O.[O-]Cl=O.[O-]Cl=O.[O-]Cl=O.[O-]Cl=O.O=O |

Andere CAS-Nummern |

92047-76-2 |

Synonyme |

Oxoferin Ryoxon TCDO tetrachlorodecaoxide tetrachlorodecaoxygen WF 10 cpd WF10 cpd |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Preparation Pathways

Reaction Chemistry for Tetrachlorodecaoxide Generation

The generation of the this compound complex is centered on the production of chlorite (B76162) (ClO₂⁻), the key component of the mixture. nih.govwikipedia.orgdrugbank.com The methodologies described involve reactions that produce chlorite and other related chlorine oxides.

This pathway describes the composition of the final aqueous complex rather than a traditional synthesis of a single molecule. alfa-chemistry.com Chlorous acid (HClO₂) is a known, though unstable, chlorine oxoacid. wikipedia.org It exists in equilibrium with its conjugate base, the chlorite ion (ClO₂⁻), in water. wikipedia.orgtestbook.com Chlorous acid itself is a powerful oxidizing agent and is prone to disproportionation, a reaction where it converts into other chlorine species with higher and lower oxidation states, namely chloric acid (HClO₃) and hypochlorous acid (HClO). wikipedia.org

The preparation of a stable solution involves dissolving a stable salt of chlorite, such as sodium chlorite (NaClO₂), in water. researchgate.net This solution contains the essential chlorite ions. The inclusion of molecular oxygen in the complex refers to dissolved oxygen in the aqueous medium. nih.gov Patents related to such preparations describe stabilized chlorite matrices in solution designed to release activated oxygen under specific conditions, such as in the presence of an iron-porphyrin compound like heme. google.com

Chlorite ions (ClO₂⁻): Typically from a salt like sodium chlorite.

Water (H₂O): The solvent.

Molecular Oxygen (O₂): Dissolved in the solution.

Chlorous Acid (HClO₂): Present in equilibrium.

The stability of these solutions is crucial, as chlorous acid is inherently unstable. wikipedia.org

This method involves the reaction between chlorine dioxide (ClO₂) and hydrogen peroxide (H₂O₂). This pathway is primarily used for the generation of chlorine dioxide itself, but the reaction intermediates and by-products are relevant to the components of the this compound complex. dntb.gov.uaresearchgate.netmdpi.com

In acidic conditions, chlorates (ClO₃⁻) can be reduced by hydrogen peroxide to produce chlorine dioxide. dntb.gov.uaresearchgate.netmdpi.com A key aspect of this process is that a surplus of hydrogen peroxide can further react with the generated chlorine dioxide, reducing it to chlorite (ClO₂⁻) and other species. dntb.gov.uamdpi.com The reaction chemistry is complex, but a simplified representation of the reduction of chlorine dioxide to chlorite by hydrogen peroxide is:

2 ClO₂ + H₂O₂ → 2 ClO₂⁻ + 2 H⁺ + O₂

This reaction directly produces the chlorite anion, which is the principal component of the this compound complex. The reaction mechanism involves several intermediates, and controlling the stoichiometry (the ratio of H₂O₂ to ClO₂) is critical to maximize the yield of the desired species. dntb.gov.uaresearchgate.net

Optimization of Synthetic Conditions and Yields

Optimizing the synthesis of oxychlorine solutions like this compound focuses on maximizing the concentration and stability of the active species, primarily chlorite, while controlling the formation of undesirable by-products.

For chlorine dioxide generation, which can be a precursor step, conversion efficiencies of over 95% are achievable with methods like the methanol-based or hydrogen peroxide-based reduction of sodium chlorate (B79027). wikipedia.org When hydrogen peroxide is used to reduce chlorate, controlling the reactant ratio is paramount. To achieve a high conversion of chlorate to chlorine dioxide (approaching 98%), a surplus of chlorate should be maintained to prevent the further reduction of chlorine dioxide into chlorite. researchgate.net Conversely, if chlorite is the desired product, adjusting the conditions to include excess hydrogen peroxide would favor its formation.

The stability of the final chlorite solution is influenced by pH and the presence of contaminants. Chlorous acid is more stable in alkaline solutions. Therefore, maintaining an appropriate pH is a key optimization parameter. nih.gov

| Parameter | Objective | Conditions & Considerations | Reference |

|---|---|---|---|

| Reactant Ratio (H₂O₂:Chlorate) | Maximize ClO₂ Yield | Maintain surplus of chlorate to prevent further reduction. | researchgate.net |

| Reactant Ratio (H₂O₂:ClO₂) | Maximize Chlorite (ClO₂⁻) Yield | Use surplus hydrogen peroxide to reduce ClO₂. | dntb.gov.uamdpi.com |

| pH Control | Stabilize Chlorite Solution | Maintain alkaline conditions to limit the disproportionation of chlorous acid. | nih.gov |

| Purity of Precursors | Minimize By-products | Use high-purity precursors to avoid side reactions. | wikipedia.org |

| Temperature | Control Reaction Rate | Reaction kinetics are temperature-dependent; requires optimization for specific process. | researchgate.net |

By-product Formation During Synthesis and Purification Strategies

The synthesis of chlorite and chlorine dioxide inevitably leads to the formation of by-products. The type and quantity depend heavily on the chosen chemical pathway.

When generating chlorine dioxide from chlorate, common by-products can include elemental chlorine (Cl₂), especially when hydrochloric acid is used as the reducing agent. wikipedia.org The presence of chlorine is often undesirable as it can lead to the formation of chlorinated organic by-products, such as trihalomethanes (THMs), if organic matter is present. eaiwater.comrsc.org

The primary inorganic by-product from the reaction of chlorine dioxide in water is the chlorite ion (ClO₂⁻), which is the intended product in this context. dioxide.com However, another significant by-product is the chlorate ion (ClO₃⁻). rsc.orgresearchgate.net Chlorate can form when chlorine dioxide reacts with chlorine or hypochlorite (B82951), which may be present as impurities from the generation process. nih.gov

Purification Strategies:

Chlorine Scavenging: To produce a high-purity chlorine dioxide solution (and subsequently a purer chlorite solution), unreacted chlorine gas can be removed. One method involves passing the generated gas mixture through a scrubber or trap containing a sodium chlorite solution, which reacts with and removes the elemental chlorine. nih.govacs.org

pH Adjustment: Controlling the pH can influence reaction pathways. For instance, in the acid-chlorite reaction for generating ClO₂, excess acid carries over, which may require subsequent neutralization. dioxide.com

Control of Precursors: Using hydrogen peroxide instead of chloride-based reducing agents for chlorate reduction can produce a chlorine-free chlorine dioxide stream, thus preventing the formation of chlorinated by-products. wikipedia.org

| By-product | Formation Pathway | Purification/Control Strategy | Reference |

|---|---|---|---|

| Chlorate (ClO₃⁻) | Reaction of ClO₂ with chlorine/hypochlorite impurities. | Use chlorine-free generation methods; scavenge chlorine from gas stream. | rsc.orgnih.gov |

| Chlorine (Cl₂) | Use of chloride-based reducing agents (e.g., HCl) with chlorate. | Use non-chloride reducing agents (e.g., H₂O₂, methanol); scrub gas stream. | wikipedia.org |

| Trihalomethanes (THMs) | Reaction of free chlorine with natural organic matter. | Eliminate free chlorine from the process. | eaiwater.comrsc.org |

| Chloride (Cl⁻) | Reduction product of various chlorine species. | Generally considered a harmless end-product. | google.com |

Chemical Reactivity and Mechanistic Investigations of Tetrachlorodecaoxide

Oxidative Chemical Behavior and Reactive Species Generation

The primary mode of action for TCDO involves its potent oxidative capabilities, driven by the release of various reactive molecules. patsnap.com This oxidative action is central to its chemical behavior and interactions.

Tetrachlorodecaoxide functions as a carrier of bioavailable oxygen, which it can release upon application. patsnap.compatsnap.comnih.gov This process generates a variety of Reactive Oxygen Species (ROS). patsnap.com The release of ROS creates an oxidative environment capable of influencing cellular signaling pathways. patsnap.com It is understood that ROS intermediates can be converted into bioavailable oxygen through compounds like TCDO. researchgate.net The generation of these species, such as superoxide (B77818) anions (O₂⁻), peroxyl radicals, and hydroxyl radicals (OH·), is a key feature of its chemical action. patsnap.comresearchgate.net This sustained release of oxygen can mitigate hypoxic conditions. patsnap.compatsnap.com

When applied, TCDO releases not only ROS but also chlorine dioxide (ClO₂) and other chlorinated intermediates. patsnap.com As a chlorite-containing compound, TCDO is linked to the chemistry of chlorine dioxide. wikipedia.org The this compound anion itself can be formed from chlorine dioxide in an alkaline environment with the presence of oxygen. google.com Furthermore, chlorine dioxide can be generated from a TCDO complex through acidification. europa.eu Research indicates that the chlorite (B76162) matrix of TCDO, particularly after interacting with heme proteins, gains both oxidizing and chlorinating properties. google.com

The oxidative capacity of TCDO, particularly when complexed with hemoproteins, distinguishes it from other common oxidants. The TCDO-hemoprotein complex is an oxidant with properties that are similar to peroxidase-compound I, but it can be clearly differentiated from superoxide (O₂·⁻), hydrogen peroxide (H₂O₂), the hydroxyl radical (OH·), and singlet oxygen (¹O₂). researchgate.netresearchgate.netnih.gov

Indicator reactions using specific amino acids highlight these differences. For instance, methionine is readily oxidized by the hydroxyl radical and singlet oxygen but not by TCDO, even in the presence of catalytic hemoproteins. researchgate.netnih.gov In contrast, other amino acid derivatives like 4-(methylthio)-2-oxobutyric acid (KMB) and 1-aminocyclopropane-1-carboxylic acid (ACC) are oxidized by TCDO, but only when catalyzed by hemoproteins such as peroxidase, hemoglobin, or myoglobin. researchgate.netnih.gov Notably, these specific reactions are not inhibited by catalase or superoxide dismutase, further differentiating the reactive nature of the TCDO-heme complex from H₂O₂ and superoxide, respectively. researchgate.netnih.gov

| Oxidant | Reaction with Methionine | Reaction with KMB/ACC | Key Differentiator |

|---|---|---|---|

| TCDO-Heme Complex | No Reaction | Oxidation (Requires Heme Catalyst) | Acts like Peroxidase-Compound I; Not inhibited by catalase or SOD. researchgate.netresearchgate.netnih.gov |

| Hydroxyl Radical (OH·) | Oxidation | - | Highly reactive, non-specific oxidant. researchgate.netnih.gov |

| Singlet Oxygen (¹O₂) | Oxidation | - | Specific electrophilic oxidant. researchgate.netnih.gov |

| Superoxide (O₂·⁻) | No Reaction | - | Its effects would be inhibited by superoxide dismutase. researchgate.netnih.gov |

| Hydrogen Peroxide (H₂O₂) | No Reaction | - | Its effects would be inhibited by catalase. researchgate.netnih.gov |

Molecular Interactions with Biological Macromolecules and Cellular Components

TCDO's reactivity extends to significant interactions with large biological molecules, which is fundamental to its mechanism of action.

A critical aspect of TCDO's chemical activity is its interaction with hemoproteins. chemeurope.com Hemoglobin, myoglobin, and peroxidase can activate TCDO by combining with its chlorite matrix via their heme component to form a TCDO-heme complex. researchgate.netchemeurope.combionity.com This interaction is rapid, with the breakdown of the complex occurring with a half-life of less than five minutes. scribd.com The formation of this complex is a key step, as the TCDO-heme entity itself becomes a potent oxidant, comparable to the peroxidase-compound I complex. researchgate.netresearchgate.net This activation leads to the modulation of macrophage activity. researchgate.netchemeurope.combionity.com The ultimate breakdown products of this interaction are considered physiological metabolites, including water, molecular oxygen, and chloride ions. scribd.com

The reactive species generated by TCDO can interact with and oxidize various biological macromolecules, including the constituent components of proteins. patsnap.com Oxidation is a recognized degradation pathway for proteins and peptides, with certain amino acid residues being particularly susceptible. iris-biotech.denih.gov The ROS produced by TCDO can react with bacterial proteins, among other cellular components. patsnap.com

Research has shown that the oxidation of specific amino acids by TCDO is highly dependent on catalysis. While TCDO alone has low reactivity towards many amino acids, its reactivity is significantly enhanced in the presence of hemoproteins. researchgate.netnih.gov For example, the sulfur-containing amino acid methionine and its derivative KMB, as well as ACC, are oxidized by the TCDO-heme complex. researchgate.netnih.gov The amino acids most prone to oxidation by general reactive oxygen species include methionine, tryptophan, and histidine. iris-biotech.de This oxidative modification can alter the structure and function of peptides and proteins. iris-biotech.denih.gov Patents have mentioned this compound in the context of therapeutic polypeptides and virions, suggesting potential interactions, though specific mechanistic details of TCDO on virion polypeptides are not extensively detailed in the available literature. googleapis.comgoogleapis.com

| Amino Acid/Derivative | Reactivity with TCDO alone | Reactivity with TCDO-Heme Complex | Reference |

|---|---|---|---|

| Methionine (MET) | No measurable rate | Unaffected | researchgate.netnih.gov |

| 4-(methylthio)-2-oxobutyric acid (KMB) | No measurable rate | Oxidized to ethylene (B1197577) | researchgate.netnih.gov |

| 1-aminocyclopropane-1-carboxylic acid (ACC) | Very low rate | Markedly accelerated oxidation | researchgate.netnih.gov |

Interactions with Nucleic Acids and Lipids at the Molecular Level

The reactive oxygen species (ROS) generated from this compound are reported to interact with the cellular components of pathogens, including their nucleic acids and lipids. patsnap.com This interaction is a key part of its antimicrobial activity, leading to the destruction of bacteria and other microbes. patsnap.compatsnap.com The oxidative action disrupts bacterial cell membranes, which are primarily composed of lipids, and can also damage their proteins and nucleic acids. patsnap.com This broad-spectrum activity helps to reduce the microbial load in wounds, creating an environment more conducive to healing. patsnap.com

While direct, detailed mechanistic studies on the interaction of a specific "this compound" molecule with nucleic acids and lipids are scarce due to its nature as a complex mixture, the known reactivity of its components, like chlorite and the ROS it generates, provides a basis for its effects. The interaction of lipid nanoparticles (LNPs), which are used in drug delivery, with the immune system is a subject of ongoing research and involves complex interactions with cellular components. nih.govnih.gov

Catalytic Oxidation and Peroxidase-Like Activity

Research has shown that TCDO's biological activity is linked to its ability to participate in oxidation reactions, particularly when catalyzed by hemoproteins like hemoglobin, myoglobin, and peroxidase. bionity.comresearchgate.netapmcfmu.com When TCDO comes into contact with these heme-containing proteins, it forms a TCDO-hemo complex. bionity.comapmcfmu.combrookes.com.pk This complex acts as an oxidant with properties similar to peroxidase-compound I, a highly reactive intermediate in the catalytic cycle of peroxidases. researchgate.netnih.gov

This peroxidase-like activity is crucial for its mechanism of action. researchgate.net The TCDO-hemo complex can oxidize various substrates, a process that is not inhibited by catalase or superoxide dismutase. researchgate.netnih.gov This distinguishes its oxidative activity from that of other reactive oxygen species like superoxide (O₂⁻), hydrogen peroxide (H₂O₂), hydroxyl radicals (OH·), and singlet oxygen (¹O₂). researchgate.netnih.gov

Table 1: Catalytic Activity of TCDO in the Presence of Hemoproteins

| Substrate | TCDO Alone | TCDO + Peroxidase (POD) | TCDO + Hemoglobin | Inhibition by Catalase/SOD |

| Methionine | No significant oxidation researchgate.netnih.gov | Remains unaffected researchgate.net | Can replace POD researchgate.net | No researchgate.netnih.gov |

| 4-(methylthio)-2-oxobutyric acid (KMB) | No significant oxidation researchgate.net | Oxidized to ethylene researchgate.net | Can replace POD researchgate.net | No researchgate.netnih.gov |

| 1-aminocyclopropane carbonic acid (ACC) | Very low rate of oxidation researchgate.net | Markedly accelerated oxidation researchgate.net | Can replace POD researchgate.net | No researchgate.netnih.gov |

Redox Potentials and Electron Transfer Processes

The chemical activity of TCDO is fundamentally based on redox (oxidation-reduction) reactions. As a chlorite-based substance, it acts as an oxidizing agent, meaning it can accept electrons from other molecules in a process called electron transfer. academicjournals.org The standard redox potential for chlorine dioxide (ClO₂), a related compound, is +0.95 V when dissolved in water, indicating its capacity to act as an oxidizing agent. google.comgoogle.com The formation of the this compound anion is described as occurring from chlorine dioxide in the alkaline range in the presence of oxygen. google.com

The process of TCDO interacting with hemoproteins to form an active oxidant complex is an example of its involvement in electron transfer. researchgate.net The TCDO-hemo-protein complex is described as an oxidant with properties similar to peroxidase-compound I, which is known to participate in one-electron and two-electron oxidation reactions. researchgate.netnih.gov This electron transfer capability is central to its antimicrobial effects and its ability to modulate biological processes. patsnap.com

Modulation of Chemical Signaling Pathways (e.g., Oxidative Stress Responses at a Chemical Level)

This compound is reported to modulate chemical signaling pathways, particularly those related to oxidative stress. nih.gov By releasing reactive oxygen species (ROS), TCDO can influence the cellular redox state, which is a critical factor in cell signaling. patsnap.comnih.gov Low levels of ROS are known to be essential for stimulating various physiological processes, including wound healing. nih.gov

The introduction of ROS by TCDO can activate signaling pathways that promote tissue repair. patsnap.com For instance, it has been suggested that the oxidative environment created by TCDO can stimulate the production of growth factors that promote the formation of new blood vessels (angiogenesis). patsnap.com Furthermore, TCDO is considered an immunomodulating agent, acting by stimulating the body's immune system. bionity.combrookes.com.pk It activates macrophages, which are key cells in the immune response and wound healing. bionity.comapmcfmu.combrookes.com.pk This activation leads to the release of signaling molecules like Macrophage Derived Growth Factor (MDGF) and Wound Angiogenesis Factor (WAF). bionity.combrookes.com.pk

The modulation of these pathways helps to reduce excessive inflammation, which can impede healing, by promoting the breakdown of pro-inflammatory mediators. patsnap.com However, it is crucial to maintain a balance, as excessive ROS can lead to detrimental oxidative stress, damaging cells and impairing wound repair. nih.gov

Advanced Analytical and Spectroscopic Characterization

Spectroscopic Analysis for Structural Elucidation (e.g., UV-Vis, IR, NMR, Raman)

Spectroscopic techniques are fundamental tools for probing the structure of chemical compounds by examining the interaction between matter and electromagnetic radiation. solubilityofthings.com Each type of spectroscopy provides unique insights into molecular features. researchgate.netlehigh.edu

UV-Visible (UV-Vis) Spectroscopy : This technique measures the absorption of ultraviolet or visible light by a substance. researchgate.net For TCDO, UV-Vis spectroscopy could be used to identify and quantify chromophores (light-absorbing groups) within the complex, which would be useful for concentration measurements in solution.

Infrared (IR) and Raman Spectroscopy : Both IR and Raman spectroscopy probe the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. solubilityofthings.comcapes.gov.br IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy involves the inelastic scattering of monochromatic light. solubilityofthings.com For TCDO, these techniques would be crucial for identifying the bonds present, such as those within the chlorite (B76162) ion (Cl-O), and confirming the presence of water (O-H bonds) in the hydrated complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy provides detailed information about the structure and chemical environment of atoms by observing their behavior in a magnetic field. solubilityofthings.comspectroscopyonline.com While challenging for a substance like TCDO, specialized NMR techniques could potentially be used to study the chlorine and oxygen nuclei to gain deeper insight into the electronic structure and bonding within the complex.

While these techniques are standard for structural elucidation, specific, publicly available spectra (UV-Vis, IR, NMR, Raman) for Tetrachlorodecaoxide are not detailed in the reviewed literature. However, their application would be indispensable for a full structural characterization.

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information on molecular structure and dynamics. solubilityofthings.com | - Probing the local chemical environment of chlorine and oxygen atoms.- Elucidating the interactions between the components of the complex. |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1 to 10 nanometers of a material's surface. cea.frwikipedia.orgthermofisher.com The method works by irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are ejected. eag.com

For this compound, XPS analysis would be particularly valuable for:

Elemental Composition : Confirming the presence of chlorine and oxygen. XPS can detect all elements except hydrogen and helium. eag.comcarleton.edu

Chemical State Analysis : Distinguishing between different oxidation states of chlorine. This is a key strength of XPS and would be critical in verifying the chemical nature of the chlorine species in the TCDO complex. cea.freag.com

Surface Analysis : When TCDO is applied to a surface, XPS can analyze the resulting chemical composition and bonding at the interface, which is relevant to its mechanisms of action. carleton.edu

A typical XPS analysis provides a survey spectrum showing all elements present, followed by high-resolution scans for specific elements to determine their chemical states from small shifts in binding energy. wikipedia.org

Dynamic Light Scattering (DLS) for Aggregate and Particle Size Determination

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in a liquid suspension. wikipedia.organton-paar.com It works by analyzing the fluctuations in the intensity of laser light scattered by particles undergoing random, thermally-driven Brownian motion. usp.org Smaller particles move faster, causing rapid fluctuations, while larger particles move slower, leading to slower fluctuations. anton-paar.com

Given that TCDO exists as a complex in an aqueous solution, it may form aggregates. automatedaquatics.com DLS is the ideal method for characterizing these nanoscale and submicron structures. The key measurements obtained from a DLS analysis are:

Hydrodynamic Diameter : The main output is the average effective diameter of the particles in solution. anton-paar.com

Polydispersity Index (PDI) : This dimensionless number provides a measure of the broadness of the size distribution. A low PDI value (e.g., < 0.1) indicates a monodisperse or uniform particle size, while higher values suggest a wider distribution of particle sizes. usp.org

DLS would be essential for understanding the physical state of the TCDO complex in its aqueous formulation, which can influence its stability and activity. The technique is suitable for particles ranging from approximately 0.3 nanometers to 10 micrometers. microtrac.com

Chromatographic Separation Techniques for Purity and Component Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. mdpi.com The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

For a substance like this compound, which is described as a mixture of ions and molecules, chromatographic techniques are essential for purity assessment and component analysis. wikipedia.org

Ion Chromatography (IC) : This technique would be highly suitable for separating and quantifying the chlorite anion (ClO₂⁻) from other potential anions in the solution. This allows for a direct measurement of the concentration of the primary active component.

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful technique used to separate, identify, and quantify each component in a mixture. mdpi.com While typically used for organic molecules, specific HPLC methods could be developed to assess the purity of TCDO formulations and detect any impurities or degradation products. googleapis.com

The goal of chromatographic analysis would be to verify the identity and concentration of the chlorite component and to ensure the absence of undesirable impurities, with some processes aiming for purities greater than 98%. googleapis.comnih.gov

Mass Spectrometry for Molecular Weight and Fragment Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. uwo.ca This information is used to determine the molecular weight of a compound and, through the analysis of fragmentation patterns, to elucidate its structure. wikipedia.org When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. scienceready.com.augentechscientific.com

The application of mass spectrometry to this compound presents a complex challenge due to its nature as an inorganic ionic complex. However, it would provide critical information:

Molecular Weight Determination : MS could confirm the mass of the ionic species present in the TCDO solution. Given the reported formula (Cl₄H₂O₁₁)⁴⁻, with a calculated mass of approximately 319.8 g/mol , MS could verify the presence of ions corresponding to this or related formulas. bionity.comalfa-chemistry.com

Fragment Identification : The fragmentation pattern would offer clues about the structure of the complex. The dissociation of the complex in the mass spectrometer would produce smaller ions, and the masses of these fragments would help piece together the structure of the parent ion. gentechscientific.com

Table 2: Reported Chemical Identities for this compound

| Reported Formula | Reported Molecular Weight ( g/mol ) | Source |

|---|---|---|

| (Cl₄H₂O₁₁)⁴⁻ | 319.8 | bionity.comalfa-chemistry.com |

| Cl₈O₂₀ | Not Specified | ontosight.ai |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and the nature of bonding in molecules like the chlorite (B76162) anion. These methods, which solve the Schrödinger equation with certain approximations, provide insights into molecular geometry, bond characteristics, and electron distribution. lsu.edu

The bond order in chlorine oxides, including chlorite, can be calculated to understand bond strength. For the chlorite ion, considering resonance structures, the bond order is approximately 1.5, indicating a bond character between a single and a double bond. youtube.com

Table 1: Calculated Properties of the Chlorite Anion (ClO₂⁻)

| Property | Value/Description | Reference(s) |

|---|---|---|

| Valence Electrons | 20 | topblogtenz.com |

| Oxidation State of Cl | +3 | topblogtenz.com |

| Electron Geometry | Tetrahedral | topblogtenz.com |

| Molecular Geometry | Bent or V-shaped | topblogtenz.comyoutube.com |

| Hybridization of Cl | sp³ | topblogtenz.comyoutube.com |

| Calculated Bond Order | 1.5 | youtube.com |

Density Functional Theory (DFT) Studies of Reaction Intermediates and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the properties of many-electron systems, making it suitable for studying chemical reactions involving species like chlorite. rsc.org DFT calculations are instrumental in elucidating reaction mechanisms by identifying reaction intermediates and transition states. researchgate.net A transition state represents the highest energy point along a reaction coordinate, a fleeting arrangement of atoms that is not isolable, whereas an intermediate is a short-lived species that corresponds to a local energy minimum on the potential energy surface. github.ionih.gov

Studies on the reactions of chlorite, for instance, in the formation of chlorine dioxide from hypochlorous acid and chlorite, utilize kinetic modeling and computational approaches to understand the roles of various reactive intermediates. nih.govacs.org DFT can be used to calculate the geometries and energies of these transient species. For example, in the reaction of chlorite with other compounds, DFT helps in mapping the potential energy surface, allowing researchers to determine the activation barriers for different reaction pathways. researchgate.net

The reliability of DFT methods, such as those employing the B3LYP functional, has been demonstrated in analyzing complex molecular structures and their reactions. acs.org In the context of chlorite chemistry, DFT studies can provide insights into the high regioselectivity observed in reactions, aligning theoretical predictions with experimental outcomes. researchgate.net For instance, the epoxidation of styrenes by chlorite involves a complex mechanism with multiple chlorine oxidation states, where DFT can help model the reactive intermediates and transition states to predict epoxide selectivity. researchgate.net

Molecular Dynamics Simulations of TCDO in Solvation and at Interfaces

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. This method is particularly useful for understanding the behavior of substances in solution and at interfaces. While direct MD simulations of the TCDO complex are scarce, simulations involving the chlorite anion provide valuable insights into its behavior in aqueous environments.

MD simulations have been successfully employed to study the interactions of chlorite ions within biological systems, such as in chlorite dismutases. nih.gov These studies require the development of accurate force fields, which are sets of parameters that describe the potential energy of the system. For chlorite and other chlorine oxyanions (ClO⁻, ClO₃⁻, ClO₄⁻), force field parameters for simulation packages like GROMOS have been developed. nih.gov

These simulations can reveal dynamic processes such as the spontaneous binding and unbinding of chlorite to active sites in enzymes. nih.gov Furthermore, MD simulations can shed light on the role of specific amino acid residues in recognizing and binding the chlorite ion. nih.gov In a broader context, MD simulations are used to investigate the properties of concentrated aqueous electrolyte solutions, such as those containing chloride ions, providing information on diffusion coefficients and the influence of salt concentration on the solution's structure and dynamics. researchgate.netcopernicus.org The behavior of ions at interfaces, like the aqueous solution-vapor interface, is another area where MD simulations offer crucial atomic-level details, explaining phenomena such as ion adsorption. nih.gov

Computational Prediction of Reactivity Profiles and Selectivity

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of chemical species. For compounds related to TCDO, such as chlorite and chlorine dioxide, these predictions are vital for understanding their chemical behavior in various environments, including water treatment processes.

Methods based on Density Functional Theory (DFT) can calculate chemical reactivity descriptors that help in analyzing and predicting the reactive sites of molecules. clinicaltrials.gov By combining quantum chemical calculations with machine learning approaches, it is possible to develop Quantitative Structure-Activity Relationship (QSAR) models. These models can predict reaction rate constants for reactive chlorine species with a wide range of organic compounds. acs.org For instance, machine learning models have shown better performance in predicting rate constants for species like chlorine dioxide (ClO₂) compared to classical univariate QSAR models. acs.org

Kinetic modeling of reactions involving chlorite can predict the formation of various products under different conditions. For example, in the reaction between natural organic matter and chlorine dioxide, kinetic models can estimate the yields of chlorite and chlorate (B79027). digitellinc.com These models often rely on determining bimolecular rate constants, which can be computationally derived or experimentally fitted. digitellinc.com The reactivity of chlorite is also central to its role as a strong oxidizing agent, and computational studies can help rationalize the activation barriers in its electron-transfer reactions. pureline.com

Table 2: Kinetic Parameters for Reactions Involving Chlorite and Related Species

| Reactants | Product(s) | Rate Constant (at pH 7.0) | Reference |

|---|---|---|---|

| ClO₂ + NOM moieties | Chlorite, Chlorate, etc. | 1390–1640 M⁻¹s⁻¹ | digitellinc.com |

| Styrene + ClO₂(aq) | Styrene Oxide | (1.16 ± 0.07) × 10⁻² M⁻¹s⁻¹ | researchgate.net |

In Silico Modeling of Chlorite-Based Systems and Analogs

In silico modeling encompasses a wide range of computational techniques used to simulate and study complex systems. For chlorite-based systems and their analogs, these models are crucial for understanding their behavior in various chemical and biological contexts.

One application of in silico modeling is in the study of chlorite-containing chaotic chemical oscillators. up.ac.za Four-variable models have been proposed to describe the complex periodic oscillations and chaos observed in reactions involving chlorite and various reductants. Detailed numerical simulations and bifurcation diagrams are used to analyze the dynamical properties of these models and compare them with experimental results. up.ac.za

In the field of materials science and geochemistry, thermodynamic activity-composition models for minerals like chlorite are developed. youtube.com These models, which can be refined using computational methods, help in understanding the stability and phase relationships of minerals in geological systems.

Furthermore, computational models are used to investigate the effects of chlorine on various chemical processes. For example, kinetic models have been developed to study the impact of chlorine on the formation of particulate matter in combustion processes. These models analyze how chlorinated additives can enhance the formation of certain compounds by promoting specific reaction pathways, such as the abstraction of hydrogen atoms. nih.gov

Chemical Applications in Diverse Systems Non Biological Contexts

Role as an Oxidizing Agent in Organic Synthesis

In the realm of organic chemistry, oxidation reactions are fundamental for the synthesis of a wide array of compounds. An oxidation process involves an increase in the number of carbon-oxygen bonds or a decrease in the number of carbon-hydrogen bonds.

Oxidation of Alkenes, Alkynes, and Unsaturated Compounds

The carbon-carbon double and triple bonds in alkenes and alkynes are susceptible to oxidation. Oxidizing agents can react with these unsaturated compounds to introduce oxygen-containing functional groups. For instance, the oxidation of an alkene can lead to the formation of a 1,2-diol, a process known as dihydroxylation. Stronger oxidizing agents can cleave the double bond entirely, yielding ketones, aldehydes, or carboxylic acids depending on the structure of the starting alkene and the reaction conditions. Similarly, alkynes can undergo oxidative cleavage to produce carboxylic acids.

Synthesis of Epoxides, Aldehydes, and Oxygenated Functional Groups

Epoxides, which are three-membered cyclic ethers, are valuable intermediates in organic synthesis due to their reactivity. One common method for their preparation is the epoxidation of alkenes, often using peroxy acids. The synthesis of aldehydes and other oxygenated functional groups frequently relies on the oxidation of primary alcohols. Controlling the oxidation to yield an aldehyde without further oxidation to a carboxylic acid requires the use of specific oxidizing agents.

While a variety of reagents are well-established for these transformations, the specific utility and reaction mechanisms of tetrachlorodecaoxide in these particular synthetic applications are not extensively detailed in publicly available scientific literature. The primary focus of research on this compound has been within biological and therapeutic contexts.

Materials Science: Surface Functionalization and Modification

The surface properties of materials play a crucial role in their performance and applications. Surface functionalization and modification techniques are employed to alter these properties to meet specific requirements.

Oxidation and Reactivity Enhancement of Material Surfaces

Oxidation can be a powerful tool for modifying material surfaces. By introducing oxygen-containing functional groups, the surface energy, wettability, and adhesion characteristics can be significantly altered. This enhancement in reactivity can facilitate further chemical modifications or improve the compatibility of the material with other substances.

Application in Flame Retardancy for Textiles, Plastics, and Electronics (Chemical Mechanism)

Flame retardants are essential additives for a wide range of materials to inhibit or delay the spread of fire. The chemical mechanisms of flame retardants are varied and can involve gas phase inhibition of combustion radicals, formation of a protective char layer, or cooling effects. While various halogenated and phosphorus-containing compounds are known for their flame-retardant properties, specific data on the chemical mechanism and application of this compound in this field is not prominently available in the reviewed literature.

Environmental Remediation and Pollutant Degradation

The degradation of persistent organic pollutants is a critical area of environmental science. Advanced oxidation processes (AOPs) are often employed to break down these recalcitrant molecules into less harmful substances. These processes typically involve the generation of highly reactive species, such as hydroxyl radicals, which can non-selectively attack a wide range of organic compounds. The potential for oxidizing agents to contribute to these remediation efforts is an area of ongoing research.

Chemical Degradation of Organic Pollutants in Water and Soil

Chlorine dioxide (ClO₂) is a selective oxidant used in the treatment of water and wastewater to degrade a variety of organic pollutants. Unlike chlorine, it does not primarily react through substitution to form significant amounts of chlorinated organic byproducts like trihalomethanes (THMs). wikipedia.orgnih.gov Instead, its primary reaction pathway is through electron transfer, which allows it to target specific types of organic molecules effectively. rsc.org

Reaction Mechanisms and Selectivity

Chlorine dioxide selectively reacts with organic compounds that are electron-rich. rsc.org This includes pollutants with phenolic, aniline, and thiol functional groups, as well as aliphatic tertiary amines. rsc.orgresearchgate.net It is highly reactive with phenols and anilines but shows low reactivity with unsaturated structures like olefins and aldehydes. rsc.org The degradation process typically involves the transfer of an electron from the organic pollutant to ClO₂, which initiates the breakdown of the molecule. This process can lead to the formation of quinones, aldehydes, and carboxylic acids as degradation products. nih.govrsc.org

The effectiveness of ClO₂ in degrading specific pollutants is highly dependent on the chemical structure of the compound. For instance, it is effective at destroying phenols in wastewater streams. wikipedia.org Studies have shown that ClO₂ can degrade nicotine, N-nitrosodimethylamine, and 2-chlorophenol, with varying degrees of success. The reaction with natural organic matter (NOM), such as humic and fulvic acids, results in oxidized organic compounds rather than the widespread chlorination seen with elemental chlorine. dioxide.com

| Pollutant Class | Examples | Reactivity with Chlorine Dioxide | Primary Degradation Pathway |

|---|---|---|---|

| Phenols | Phenol, Vanillin (B372448), Hydroquinone (B1673460) | High | Electron Transfer, Oxidation |

| Anilines | Aniline | High | Electron Transfer, Oxidation |

| Sulfur Compounds | Hydrogen Sulfide, Mercaptans, Thiols | High | Oxidation to Sulfate |

| Nitrogenous Organics | Tertiary Amines, Indoles, Piperidines | Moderate to High | Electron Transfer, Oxidation |

| Alkenes/Olefins | General Alkenes | Low | - |

| Aldehydes | Formaldehyde | Low | - |

Inorganic Byproducts of Organic Degradation

When chlorine dioxide reacts with organic matter, it is typically reduced to the chlorite (B76162) ion (ClO₂⁻). ca.gov This is the main inorganic byproduct of the reaction. dioxide.comrsc.org Depending on the specific organic compound and reaction conditions, other inorganic byproducts such as chloride (Cl⁻) and, to a lesser extent, chlorate (B79027) (ClO₃⁻) can also be formed. rsc.orgresearchgate.net The proportion of these byproducts varies; for example, the reaction with vanillin produces significant amounts of chloride alongside chlorite, whereas hydroquinone oxidation yields almost exclusively chlorite. rsc.org

Role in Water Disinfection Processes (Chemical Aspects)

Chlorine dioxide is a highly effective biocide used for the disinfection of municipal drinking water and in various industrial water treatment applications. wikipedia.orgcorzan.com Its chemical properties offer several advantages over traditional chlorination, particularly in its efficacy and byproduct profile. wikipedia.org

Mechanism of Disinfection

The biocidal activity of chlorine dioxide stems from its potent oxidizing nature. It readily accepts electrons from other substances, disrupting critical cellular components of microorganisms. corzan.comsensorex.com The primary mechanism of inactivation is believed to be the direct oxidation of amino acids, such as tyrosine, methionine, and cysteine, which are essential components of proteins. nhmrc.gov.au This action interferes with metabolic enzymes and proteins in the cell membrane, leading to the death of the microorganism. sensorex.comnhmrc.gov.au A key aspect of its disinfection power is that it attacks microorganisms by oxidation rather than chlorination, which prevents the formation of a resistance to the chemical. sensorex.com

One of the significant chemical advantages of chlorine dioxide is that its disinfection efficiency is largely independent of pH in the range of 5 to 9. dioxide.comsensorex.com This contrasts with chlorine, whose effectiveness diminishes significantly at higher pH levels (above 7.5) as it converts to the less effective hypochlorite (B82951) ion. dioxide.com Furthermore, ClO₂ does not react with ammonia (B1221849) or amines in the water, allowing it to remain as a free radical available for disinfection. wikipedia.org

Byproduct Formation in Disinfection

A major benefit of using chlorine dioxide for water disinfection is the significant reduction in the formation of halogenated organic disinfection byproducts (DBPs), especially trihalomethanes (THMs), compared to chlorine. corzan.comnhmrc.gov.au However, the use of ClO₂ is not without byproduct formation.

The primary inorganic byproduct of concern resulting from chlorine dioxide disinfection is the chlorite ion (ClO₂⁻). wikipedia.orgnhmrc.gov.au Typically, 40-60% of the reacted chlorine dioxide is converted to chlorite. dioxide.com Chlorate (ClO₃⁻) can also be formed, particularly when chlorine is present alongside ClO₂ in the generation process. nhmrc.gov.aursc.org Regulatory agencies limit the concentration of chlorite in drinking water. wikipedia.org While ClO₂ itself does not react with bromide to form brominated organic compounds or bromate, these can be formed if free chlorine is also present. ca.govrsc.org

| Disinfectant | Primary Inorganic Byproducts | Key Organic Byproducts (with NOM) | pH Dependency |

|---|---|---|---|

| Chlorine Dioxide | Chlorite (ClO₂⁻), Chloride (Cl⁻), Chlorate (ClO₃⁻) | Aldehydes, Carboxylic Acids (Minimal THMs) | Effective over a wide pH range (5-9) |

| Chlorine | Chloride (Cl⁻) | Trihalomethanes (THMs), Haloacetic Acids (HAAs) | Less effective above pH 7.5 |

Environmental Chemistry and Degradation Pathways

Environmental Fate, Transport, and Persistence in Various Compartments (Water, Soil, Air)

The environmental persistence of Tetrachlorodecaoxide is intrinsically linked to the high reactivity of its primary active component, chlorine dioxide.

Air: In the atmosphere, chlorine dioxide is highly unstable and degrades rapidly. It undergoes photolysis, breaking down quickly upon exposure to sunlight. nih.gov The atmospheric half-life is estimated to be only a few minutes. dx50.co.nz This rapid degradation prevents any significant long-range transport or accumulation in the air.

Water: When introduced into aquatic environments, chlorine dioxide is also non-persistent. As a powerful oxidizing agent, it reacts readily with organic and inorganic materials present in the water. nih.gov This high reactivity leads to its rapid decomposition, with a half-life that can be measured in hours. The primary degradation products in water are the inorganic ions chlorite (B76162) (ClO₂⁻) and chloride (Cl⁻). nih.govdx50.co.nz Due to its reactivity, TCDO's components are not expected to bioaccumulate. dx50.co.nz

Soil: In soil environments, the persistence of TCDO's components is site-dependent. Chlorine dioxide itself will break down quickly. Its degradation product, chlorate (B79027) (ClO₃⁻), can persist for longer periods, potentially three to six months, depending on soil conditions. alberta.ca Transport in soil and sediment is not considered significant for chlorine dioxide, as it is expected to be reduced to chlorite ions in aqueous systems within the soil matrix. nih.gov

| Compound | Environmental Compartment | Estimated Half-Life/Persistence | Primary Degradation Factor(s) |

|---|---|---|---|

| Chlorine Dioxide (ClO₂) | Air | Minutes | Photolysis (Sunlight) nih.govdx50.co.nz |

| Chlorine Dioxide (ClO₂) | Water | Hours | Reaction with organic/inorganic matter dx50.co.nz |

| Chlorate (ClO₃⁻) | Soil | 3 to 6 months | Site-dependent; reduction in high-organic environments alberta.ca |

Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photolysis, Redox Reactions)

Abiotic processes are the primary drivers for the initial degradation of TCDO's active components in the environment.

Photolysis: As noted, the principal abiotic degradation pathway for chlorine dioxide in the atmosphere is photolysis. Exposure to sunlight provides the energy to break the chlorine-oxygen bonds, leading to its rapid decomposition. nih.gov

Redox Reactions: In water and soil, the dominant degradation mechanism is redox reactions. Chlorine dioxide is a strong oxidizing agent. It readily reacts with a wide range of substances, including dissolved organic matter, iron, and manganese. In these reactions, chlorine dioxide is reduced, primarily to chlorite and chloride ions, while the other substances are oxidized. dx50.co.nzgov.nl.ca

Hydrolysis/Decomposition in Water: In aqueous solutions, particularly under alkaline conditions (higher pH), chlorine dioxide will decompose to form chlorite (ClO₂⁻) and chlorate (ClO₃⁻) ions. nih.govalberta.ca This process contributes to its breakdown in natural waters.

Biotic Degradation Processes and Microbial Interactions

While the initial breakdown of chlorine dioxide is largely abiotic, microorganisms play a role in the subsequent degradation of its inorganic by-products.

Specific studies on the microbial degradation of TCDO are not available. However, research on its breakdown products, chlorite and chlorate, shows that certain microbial communities can utilize these ions. "Chlorate-respiring" bacteria are known to exist widely in the environment. nih.gov Under anaerobic (oxygen-deficient) conditions, such as those found in some sediments and anoxic groundwater, these bacteria can use chlorate and chlorite as electron acceptors for respiration, reducing them to chloride. nih.gov This represents a key biotic pathway for the complete degradation of these compounds back to the environmentally ubiquitous chloride ion.

Formation and Chemical Characterization of Disinfection By-Products (DBPs)

The use of chlorine-based compounds in water treatment is associated with the formation of disinfection by-products (DBPs). The profile of DBPs formed from TCDO's active components differs significantly from that of traditional chlorination.

Inorganic DBPs: The primary DBPs formed from the reaction of chlorine dioxide with substances in water are the inorganic ions chlorite (ClO₂⁻) and chlorate (ClO₃⁻) . gov.nl.canih.govresearchgate.net Typically, 50-70% of the applied chlorine dioxide is converted to chlorite. nih.govgov.nl.ca

Organic DBPs: A key characteristic of chlorine dioxide is that it does not readily react with natural organic matter to form the regulated organic DBPs, such as trihalomethanes (THMs) and haloacetic acids (HAAs), which are major concerns in standard water chlorination. nih.govresearchgate.net However, if the chlorine dioxide used is not pure and contains free chlorine, or if subsequent chlorination is applied, these traditional DBPs can still be formed. nih.govresearchgate.net

Influence of Bromide: If bromide is present in the source water, chlorine dioxide preoxidation can increase the formation of brominated DBPs during subsequent disinfection steps. nih.gov

| Disinfectant | Primary Inorganic DBPs | Formation of Regulated Organic DBPs (THMs, HAAs) |

|---|---|---|

| Chlorine Dioxide (from TCDO) | Chlorite (ClO₂⁻), Chlorate (ClO₃⁻) researchgate.net | Does not produce significant amounts nih.govresearchgate.net |

| Chlorine (Traditional) | Chloride (Cl⁻) | Yes, a primary concern nih.gov |

Impact on Environmental Redox Balance and Chemical Speciation

As a strong oxidizing agent, the introduction of TCDO or its active component, chlorine dioxide, into an environmental system can significantly impact its redox balance and the chemical forms (speciation) of various elements.

Redox Balance: The release of a potent oxidant like chlorine dioxide will shift the local environmental redox potential towards more oxidizing conditions. This is a fundamental aspect of its function as a disinfectant. nih.gov

Q & A

Q. What biochemical mechanisms underlie TCDO’s oxidative activity in physiological systems?

Answer: TCDO acts as a pro-oxidant that requires heme-containing enzymes (e.g., hemoglobin, myoglobin, or peroxidase) to catalyze substrate oxidation. For example, in the presence of hemoglobin, TCDO oxidizes 4-(methylthio)-2-oxobutanoate (KMB) to ethylene, a reaction unaffected by superoxide dismutase (SOD) or catalase . This suggests TCDO generates a unique oxidant species distinct from typical reactive oxygen species (ROS) like superoxide (O₂⁻) or hydrogen peroxide (H₂O₂). Mechanistically, TCDO mimics peroxidase-Compound I activity, enabling selective oxidation of substrates such as 1-aminocyclopropane-1-carboxylic acid (ACC) .

Methodological Considerations:

Q. What experimental conditions optimize TCDO-mediated substrate oxidation?

Answer: TCDO’s activity is pH-, temperature-, and enzyme-dependent. Key parameters include:

- Buffer : 0.1 M phosphate buffer (pH 7.8) for physiological relevance .

- Substrates : 5 mM KMB or 1 mM ACC for maximal ethylene yield .

- Catalysts : 10 U peroxidase (POD) or 2 pmol hemoglobin for saturation kinetics .

- Inhibitors : SOD and catalase do not inhibit KMB oxidation, confirming TCDO’s oxidant differs from O₂⁻ or H₂O₂ .

Methodological Considerations:

- Avoid iron salts or non-heme enzymes (e.g., catalase), which fail to substitute for hemoglobin/POD .

- Include negative controls (TCDO alone) to baseline intrinsic oxidation rates, which are negligible .

Advanced Research Questions

Q. How do kinetic discrepancies in TCDO-catalyzed reactions inform enzyme-substrate specificity?

Answer: TCDO’s oxidation of ACC exhibits biphasic kinetics with peroxidase (POD) but monophasic saturation with hemoglobin. This suggests differing binding affinities:

- POD : Saturation occurs at ~10 U, with a gradual kinetic curve (Fig. 4, ).

- Hemoglobin : Sudden saturation at 2 pmol, indicating higher catalytic efficiency .

Methodological Considerations:

Q. How can researchers resolve contradictions in TCDO’s interaction with ROS scavengers?

Answer: TCDO’s oxidant species is resistant to SOD and catalase in KMB/ACC systems but inhibited in methionine (MET) oxidation. This substrate-specificity implies:

- KMB/ACC : Oxidation relies on a peroxidase-like oxidant (e.g., TCDO-heme complex), not free O₂⁻ or H₂O₂ .

- MET : Requires stronger oxidants (e.g., singlet oxygen or crypto-OH radicals), which are SOD/catalase-sensitive .

Methodological Considerations:

Q. What translational insights link TCDO’s biochemical activity to clinical wound-healing applications?

Answer: TCDO’s clinical efficacy in wound care (e.g., reduced infection, enhanced granulation) correlates with its dual action:

- Antimicrobial : Heme-catalyzed oxidants disrupt bacterial membranes (similar to neutrophil myeloperoxidase systems) .

- Oxygenation : TCDO may improve local oxygen supply, though exact mechanisms require further study .

Methodological Considerations:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.